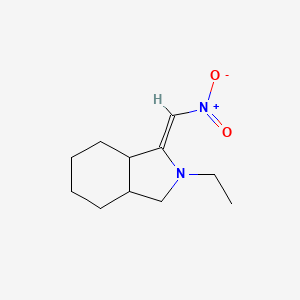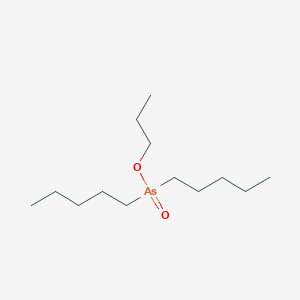
Propyl dipentylarsinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl dipentylarsinate is an organoarsenic compound characterized by the presence of propyl and dipentyl groups attached to an arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propyl dipentylarsinate typically involves the reaction of arsenic trichloride with propyl and dipentyl Grignard reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate. The general reaction scheme is as follows:
AsCl3+3R-MgX→AsR3+3MgXCl
where R represents the propyl and dipentyl groups, and MgX is the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl dipentylarsinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to arsenic trichloride.
Substitution: The propyl and dipentyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides (e.g., As2O3)
Reduction: Arsenic trichloride (AsCl3)
Substitution: Various alkyl or aryl arsenic compounds
Wissenschaftliche Forschungsanwendungen
Propyl dipentylarsinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical processes.
Wirkmechanismus
The mechanism of action of propyl dipentylarsinate involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl dipentylarsinate
- Ethyl dipentylarsinate
- Butyl dipentylarsinate
Uniqueness
Propyl dipentylarsinate is unique due to its specific alkyl group configuration, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction rates, making it a valuable compound for targeted applications.
Eigenschaften
CAS-Nummer |
56269-05-7 |
|---|---|
Molekularformel |
C13H29AsO2 |
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
1-[pentyl(propoxy)arsoryl]pentane |
InChI |
InChI=1S/C13H29AsO2/c1-4-7-9-11-14(15,16-13-6-3)12-10-8-5-2/h4-13H2,1-3H3 |
InChI-Schlüssel |
WJXQTTZBKJQWNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[As](=O)(CCCCC)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


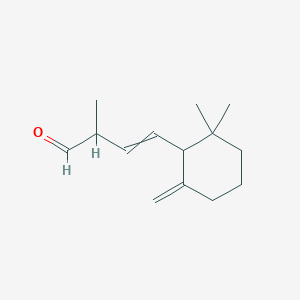
![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)
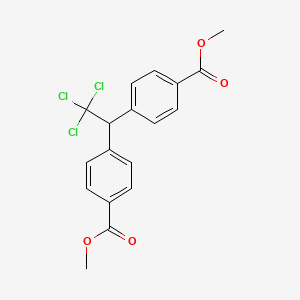
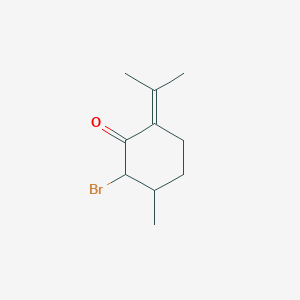
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)
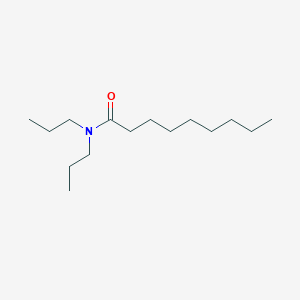

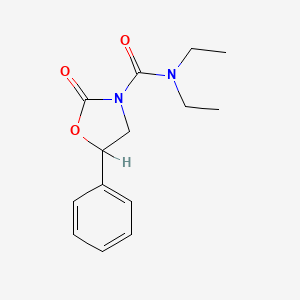
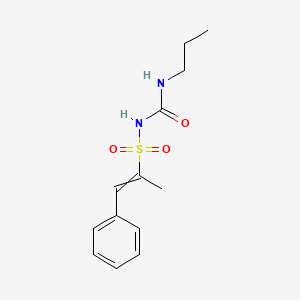

![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
